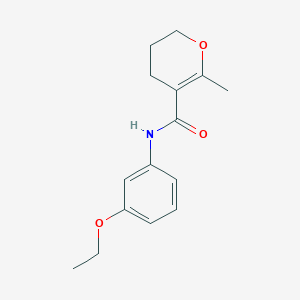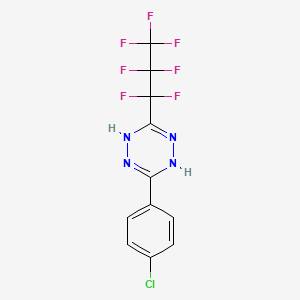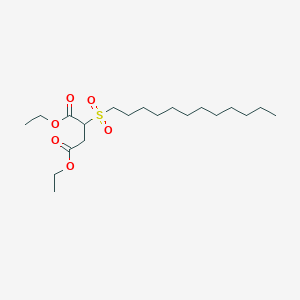
Diethyl 2-(dodecane-1-sulfonyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is a chemical compound with the molecular formula C18H34O6S It is a derivative of butanedioic acid, featuring a dodecane-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(dodecane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a strong acid catalyst. The dodecane-1-sulfonyl group is introduced through a sulfonylation reaction, where dodecane-1-sulfonyl chloride reacts with the diethyl ester of butanedioic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(dodecane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diethyl 2-(dodecane-1-hydroxy)butanedioate.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(dodecane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group, which can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-(dodecane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups can also undergo hydrolysis, releasing butanedioic acid derivatives that may have biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Dodecane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in ester-based reactions.
Uniqueness
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
60713-27-1 |
|---|---|
Formule moléculaire |
C20H38O6S |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
diethyl 2-dodecylsulfonylbutanedioate |
InChI |
InChI=1S/C20H38O6S/c1-4-7-8-9-10-11-12-13-14-15-16-27(23,24)18(20(22)26-6-3)17-19(21)25-5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
PXIVRQAVKMWTJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
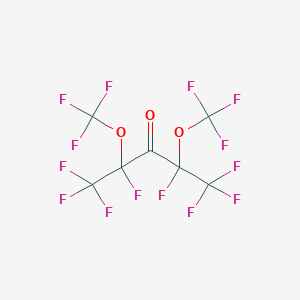
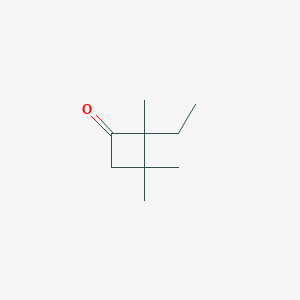

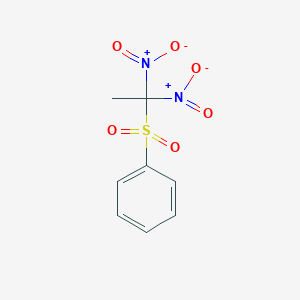
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)

![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
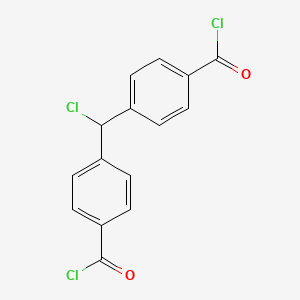
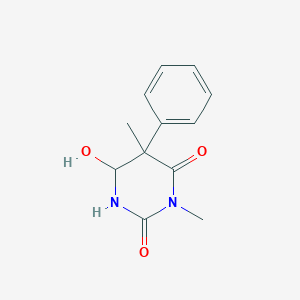
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
